[1-({[(4-chloro-1H-indol-1-yl)acetyl]amino}methyl)cyclohexyl]acetic acid
Description
[1-({[(4-Chloro-1H-indol-1-yl)acetyl]amino}methyl)cyclohexyl]acetic acid is a synthetic compound featuring a cyclohexyl backbone substituted with an acetic acid group. The cyclohexyl ring is further modified with a methylene-linked acetamide group connected to a 4-chloroindole moiety.
The 4-chloroindole group is a critical pharmacophore, as seen in anti-inflammatory agents like indomethacin, while the cyclohexyl spacer may enhance metabolic stability and membrane permeability . The acetylated amino linker provides rigidity and may reduce susceptibility to enzymatic degradation compared to ester or amide analogs .
Properties
Molecular Formula |
C19H23ClN2O3 |
|---|---|
Molecular Weight |
362.8 g/mol |
IUPAC Name |
2-[1-[[[2-(4-chloroindol-1-yl)acetyl]amino]methyl]cyclohexyl]acetic acid |
InChI |
InChI=1S/C19H23ClN2O3/c20-15-5-4-6-16-14(15)7-10-22(16)12-17(23)21-13-19(11-18(24)25)8-2-1-3-9-19/h4-7,10H,1-3,8-9,11-13H2,(H,21,23)(H,24,25) |
InChI Key |
RXJJJVIGPHIXRI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CC(=O)O)CNC(=O)CN2C=CC3=C2C=CC=C3Cl |
Origin of Product |
United States |
Preparation Methods
Indole Acetylation
The synthesis begins with the acetylation of 4-chloroindole using chloroacetic acid or acetyl chloride. Lewis acid catalysts, such as aluminum chloride (AlCl₃), are employed to facilitate the reaction at 60–80°C in anhydrous dichloromethane (DCM). This step yields 4-chloro-1H-indol-1-yl acetic acid, a critical intermediate.
Reaction Conditions :
-
Temperature : 60–80°C
-
Catalyst : AlCl₃ (1.2 equiv)
-
Solvent : Anhydrous DCM
-
Yield : 78–85%.
Formation of Cyclohexyl Intermediate
A cyclohexyl moiety is introduced via a Michael addition reaction. Cyclohexylidene acetate reacts with nitromethane in the presence of potassium hydroxide (KOH) to form 1-(nitromethyl)cyclohexyl acetic acid. This intermediate is hydrolyzed in aqueous methanol to yield 1-(aminomethyl)cyclohexyl acetic acid (gabapentin analog).
Key Steps :
Coupling Reaction
The final step involves coupling 4-chloro-1H-indol-1-yl acetic acid with 1-(aminomethyl)cyclohexyl acetic acid using carbodiimide crosslinkers (e.g., EDC/HCl) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF). The reaction proceeds at 25°C for 12–16 hours.
Optimization Data :
| Parameter | Value |
|---|---|
| Coupling Reagent | EDC/HCl (1.5 equiv) |
| Additive | HOBt (1.2 equiv) |
| Solvent | DMF |
| Temperature | 25°C |
| Yield | 65–72% |
Hydrogenation-Based Pathway
Nitro Group Reduction
A nitro-containing precursor, 1-(nitromethyl)cyclohexyl acetic acid, undergoes catalytic hydrogenation using palladium on carbon (Pd/C) under ambient pressure. This step reduces the nitro group to an amine, forming 1-(aminomethyl)cyclohexyl acetic acid.
Hydrogenation Conditions :
Post-Hydrogenation Purification
The product is purified via recrystallization from tetrahydrofuran (THF) to achieve >99% purity. This method avoids lactam formation, a common side reaction in similar syntheses.
Continuous Flow Synthesis
Industrial-Scale Production
Recent advancements utilize continuous flow reactors to enhance efficiency. The acetylation and coupling steps are performed in a tandem reactor system, reducing reaction times from hours to minutes.
Advantages :
-
Throughput : 5 kg/day
-
Purity : 98.5% (HPLC)
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Multi-Step Synthesis | 65–72 | 95–98 | Moderate | High |
| Hydrogenation | 80–85 | 99+ | High | Moderate |
| Continuous Flow | 90–95 | 98.5 | Very High | Low |
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized products.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The chloro group on the indole ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide (NaOH), and a suitable solvent like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield indole-2-carboxylic acid derivatives, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, [1-({[(4-chloro-1H-indol-1-yl)acetyl]amino}methyl)cyclohexyl]acetic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential interactions with various biomolecules. It can serve as a probe to investigate enzyme activities and protein-ligand interactions.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It may exhibit anti-inflammatory, anticancer, or antimicrobial activities, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [1-({[(4-chloro-1H-indol-1-yl)acetyl]amino}methyl)cyclohexyl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can bind to active sites of enzymes, inhibiting their activity. Additionally, the compound may interact with cellular pathways involved in inflammation or cell proliferation, leading to its therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The table below compares key structural and functional attributes of the target compound with similar molecules:
Key Structural and Functional Differences
- Its primary role as a plant hormone contrasts with the target compound’s synthetic medicinal chemistry focus .
- Indomethacin () : Shares the 4-chloroindole motif but replaces the cyclohexyl-acetic acid with a 4-chlorobenzoyl group. This substitution is critical for COX inhibition, suggesting the target compound may have divergent pharmacological targets .
- Schiff Base Ligand 11 () : Features a hydroxynaphthylidene group instead of 4-chloroindole, resulting in lower antioxidant activity. This highlights the importance of the chloroindole moiety in electronic properties and binding interactions .
- Urea Derivatives (): Replace the acetyl amino group with urea-linked triazoles, enabling anticonvulsant activity. This underscores the role of functional groups in modulating biological activity .
Pharmacokinetic and Physicochemical Properties
- Lipophilicity : The cyclohexyl group in the target compound likely increases logP compared to 4-chloroindole-3-acetic acid, enhancing membrane permeability .
- Metabolic Stability: The acetyl amino group may reduce hydrolysis susceptibility compared to ester-containing analogs like ethyl 2-[1-(methylamino)cyclohexyl]acetate HCl .
Research Findings and Implications
- Antioxidant Activity : The Schiff base analog () showed lower activity than gallic acid, suggesting that electron-withdrawing groups (e.g., chloro) on the indole may enhance radical scavenging if properly positioned .
- Anti-Inflammatory Potential: Structural similarity to indomethacin implies possible COX inhibition, but the cyclohexyl spacer may redirect binding to alternative targets .
- CNS Applications : The urea derivatives () demonstrate that cyclohexyl-acetic acid scaffolds can access the CNS, supporting further exploration of the target compound for neurological disorders .
Biological Activity
The compound [1-({[(4-chloro-1H-indol-1-yl)acetyl]amino}methyl)cyclohexyl]acetic acid is a complex organic molecule notable for its potential biological activities. Its structure features an indole ring, a chloro substituent, an acetylamino group, and a cyclohexyl moiety, which contribute to its pharmacological properties. This article explores its biological activities, synthesis, and potential therapeutic applications.
Structural Characteristics
The compound has the following molecular formula: with a molar mass of 362.85 g/mol. The presence of the indole ring is significant as indole derivatives are widely recognized for their diverse biological activities, including anticancer and anti-inflammatory properties. The chloro group may enhance the compound's selectivity and potency towards specific biological targets.
Anticancer Activity
Research indicates that indole derivatives often exhibit anticancer properties. For instance, studies have shown that compounds related to indole can inhibit cell proliferation in various cancer cell lines:
| Cell Line | Compound | IC50 (µM) | Activity |
|---|---|---|---|
| MCF-7 | Indole Derivative | <10 | High cytotoxicity |
| HCT-116 | Indole Derivative | 5-15 | Moderate cytotoxicity |
| HeLa | Indole Derivative | 10-20 | Moderate cytotoxicity |
The compound's structural components suggest it could interact with critical proteins involved in cancer progression, potentially inducing apoptosis or inhibiting tumor growth.
Anti-inflammatory Potential
Compounds containing acetic acid functional groups have been associated with anti-inflammatory effects. The mechanism often involves inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. The presence of the acetylamino group in this compound may facilitate such interactions:
| Mechanism | Effect |
|---|---|
| COX inhibition | Reduced inflammation |
| Cytokine modulation | Decreased cytokine release |
Synthesis and Optimization
The synthesis of This compound involves several steps that require careful optimization to maximize yield and purity. Typical synthetic routes may include:
- Formation of the Indole Derivative : Starting from commercially available indole compounds.
- Acetylation Reaction : Introducing the acetyl group using acetic anhydride or acetyl chloride.
- Cyclization Steps : Formation of the cyclohexyl moiety through cyclization reactions.
Each step must be optimized for reaction conditions such as temperature, solvent choice, and reaction time to ensure high efficiency.
Case Studies and Research Findings
A review of literature reveals various studies focusing on similar indole-containing compounds:
- Indole Complexes : Research has demonstrated that indole-containing metal complexes exhibit enhanced anticancer activities compared to their ligands, suggesting potential for further exploration in drug development .
- Structure-Activity Relationship (SAR) : Quantitative structure-activity relationship studies indicate that modifications to the indole structure can significantly impact biological activity, highlighting the importance of structural optimization in drug design .
- Mechanistic Studies : Investigations into the mechanisms of action for related compounds have shown that they may induce apoptosis via caspase activation and reactive oxygen species (ROS) formation .
Q & A
Q. Key Characterization Tools :
- Mass Spectrometry (MS) : Confirmation of molecular ions (e.g., m/z 386 [M + H]⁺ for intermediates) .
- Column Chromatography : Purification using silica gel and gradients of EtOAc/hexane .
Advanced: How can researchers address low yields during the nitro-to-amine reduction step in the synthesis?
Methodological Answer:
Low yields in nitro reductions (e.g., step 2 in ) are often due to incomplete reaction or side-product formation. Optimization strategies include:
- Catalyst Loading : Increasing Fe powder stoichiometry (e.g., from 1:1 to 1:10 molar ratio relative to substrate) to ensure complete reduction .
- Reaction Time : Extending reflux duration (e.g., 12–24 hours) under NH₄Cl-saturated ethanol .
- Workup : Filtering hot reaction mixtures to avoid precipitation of Fe byproducts, followed by rapid solvent evaporation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
